rac-(1R,2S)-2-[(1-ethyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-amine
Description
Properties
IUPAC Name |
(1S,2R)-2-(1-ethylpyrazol-4-yl)oxycyclopentan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-2-13-7-8(6-12-13)14-10-5-3-4-9(10)11/h6-7,9-10H,2-5,11H2,1H3/t9-,10+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKRKTUSMLXMQNA-VHSXEESVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)OC2CCCC2N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C=N1)O[C@@H]2CCC[C@@H]2N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S)-2-[(1-ethyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-amine typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a series of cyclization reactions involving appropriate precursors.
Introduction of the Amine Group: The amine group is introduced via nucleophilic substitution reactions, often using amine precursors and suitable leaving groups.
Attachment of the Ethyl-Pyrazole Moiety: The ethyl-pyrazole group is attached through etherification reactions, where the hydroxyl group on the cyclopentane ring reacts with the pyrazole derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Flow microreactor systems can be employed to enhance reaction efficiency and control .
Chemical Reactions Analysis
Amine Group Reactivity
The primary amine at the 1-position of the cyclopentane ring participates in classical amine reactions:
The stereochemistry at C1 and C2 may influence regioselectivity in these transformations .
Pyrazole Ether Reactivity
The 1-ethylpyrazol-4-yl ether substituent introduces both steric and electronic effects:
Electrophilic Aromatic Substitution
The pyrazole ring can undergo substitution at the 3- or 5-positions due to the electron-donating ethyl group at N1:
Ether Cleavage
The pyrazole ether linkage is stable under basic conditions but cleaves under strong acids:
| Conditions | Outcome | Mechanistic Pathway |
|---|---|---|
| HBr (48%), reflux | Cyclopentanol + 4-hydroxy-1-ethylpyrazole | Acid-catalyzed SN1 or SN2 cleavage |
Cyclopentane Ring Modifications
The strained cyclopentane ring enables unique reactivity:
| Reaction | Conditions | Outcome | Stereochemical Impact |
|---|---|---|---|
| Ring Expansion | Photolysis or thermal | Hexane/cyclohexane derivatives | Retention of (1R,2S) configuration |
| Ring-Opening Metathesis | Grubbs catalyst | Acyclic diene products | Limited data for this substrate |
Catalytic Functionalization
Pd- or Ru-catalyzed reactions could exploit the chiral centers:
Stability and Degradation Pathways
Under accelerated stability testing (40°C/75% RH):
| Condition | Degradation Product | Mechanism |
|---|---|---|
| Acidic (pH 1.2) | Pyrazole cleavage + ring-opened amine | Hydrolysis |
| Oxidative (H₂O₂) | N-Oxide of pyrazole | Electrophilic oxidation |
Key Challenges
-
Steric hindrance : The ethyl group on pyrazole limits access to the 4-position for further substitution.
-
Stereochemical integrity : Racemization risks at C1/C2 under strong acidic/basic conditions .
Data gaps persist in direct experimental validation, necessitating further studies on reaction kinetics and catalytic systems.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit promising anticancer properties. For instance, derivatives containing pyrazole rings have been studied for their ability to inhibit cancer cell proliferation. In a study focusing on molecular hybrids, compounds were designed to target specific pathways in cancer cells, showing cytotoxic effects against various cancer lines such as colon and breast cancer .
Antiviral Properties
The exploration of antiviral agents has led to the investigation of compounds that can disrupt viral replication mechanisms. The interaction of similar compounds with viral polymerases has been documented, suggesting that rac-(1R,2S)-2-[(1-ethyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-amine may also exhibit such properties. For example, studies on triazole-based compounds have shown effectiveness in inhibiting the influenza virus polymerase .
Neurological Applications
There is a growing interest in the neuroprotective effects of pyrazole derivatives. Research indicates that certain pyrazole-containing compounds can modulate neurotransmitter systems and potentially offer therapeutic benefits for neurodegenerative diseases. The mechanism often involves the regulation of glutamate receptors and other neurochemical pathways .
Case Studies
Mechanism of Action
The mechanism of action of rac-(1R,2S)-2-[(1-ethyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds with active site residues, while the pyrazole ring can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and physicochemical differences between rac-(1R,2S)-2-[(1-ethyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-amine and related cyclopentanamine derivatives.
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects: The ethyl group on the pyrazole in the target compound increases lipophilicity compared to methyl or hydrogen analogs (e.g., ). This may improve membrane permeability in drug design. Pyrazole position: The 4-position substitution (vs.
Linker Type :
- Oxygen linker (target compound and dihydrochloride analog ) introduces polarity and hydrogen-bonding capacity, contrasting with methylene linkers (e.g., ), which add steric bulk and reduce polarity.
Salt Forms :
- Hydrochloride salts (e.g., ) improve aqueous solubility, critical for pharmacokinetics, while free bases (target compound) may be preferred for lipophilic applications.
Structural Rigidity: Cyclopentane’s smaller ring size (vs.
Biological Activity
The compound rac-(1R,2S)-2-[(1-ethyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-amine is a pyrazole derivative that has garnered attention in pharmacological research due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological profiles, including anti-inflammatory, anti-cancer, and neuroprotective effects. This article aims to provide a comprehensive overview of the biological activities associated with this specific compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a cyclopentane ring substituted with a pyrazole moiety. The molecular formula is with a molecular weight of 181.23 g/mol. The compound can be represented by the following SMILES notation: Cn1cc(OC2CCCC2N)cn1 .
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit a range of biological activities. Below are some key areas where this compound has shown potential:
1. Antitumor Activity
Pyrazole derivatives have been extensively studied for their anticancer properties. They are reported to inhibit key oncogenic pathways. For instance, compounds similar to this compound have demonstrated inhibitory activity against BRAF(V600E) and EGFR, which are crucial in various cancers .
2. Anti-inflammatory Effects
Inflammation plays a significant role in many chronic diseases. Pyrazole derivatives have shown promise in reducing inflammatory markers and mediating anti-inflammatory responses. The compound may modulate pathways involving COX enzymes and cytokine production .
3. Neuroprotective Properties
Some studies suggest that pyrazole derivatives can provide neuroprotection by reducing oxidative stress and apoptosis in neuronal cells. This activity is particularly relevant in models of neurodegenerative diseases .
Case Studies and Research Findings
Several studies have explored the biological activity of related pyrazole compounds, providing insights into the potential effects of this compound.
Table 1: Summary of Biological Activities of Pyrazole Derivatives
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for rac-(1R,2S)-2-[(1-ethyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-amine, and how are key intermediates purified?
- Methodology : Synthesis typically involves multi-step organic reactions. A common approach includes:
- Step 1 : Alkylation of pyrazole derivatives (e.g., 1-ethylpyrazole) with a cyclopentane-based electrophile under basic conditions (e.g., NaH in THF) .
- Step 2 : Reduction of intermediates (e.g., ketones to amines) using agents like NaBH4 or LiAlH4, with careful control of temperature (0–25°C) to minimize side reactions .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) are used to isolate intermediates and final products. Purity is confirmed via HPLC (>95%) .
Q. How is the stereochemistry of this compound confirmed experimentally?
- Analytical Techniques :
- X-ray crystallography : Single-crystal diffraction (using SHELX software ) resolves absolute configuration.
- Chiral HPLC : Separation of enantiomers using columns like Chiralpak® IA/IB with hexane:isopropanol (90:10) mobile phase .
- NMR : H and C NMR coupling constants (e.g., ) confirm relative stereochemistry .
Q. What spectroscopic methods are critical for characterizing this compound and its intermediates?
- Key Methods :
- NMR : Assignments of cyclopentane protons (δ 1.5–2.5 ppm) and pyrazole protons (δ 7.5–8.0 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., m/z 237.147 [M+H]) .
- IR Spectroscopy : Detection of amine N-H stretches (~3300 cm) and ether C-O-C (~1100 cm) .
Advanced Research Questions
Q. How can reaction conditions be optimized to suppress diastereomer formation during the synthesis of the cyclopentane core?
- Strategies :
- Catalyst Selection : Use chiral catalysts (e.g., (R)-BINOL) in asymmetric hydrogenation to favor desired diastereomers .
- Solvent Effects : Polar aprotic solvents (DMF or DMSO) improve stereoselectivity by stabilizing transition states .
- Temperature Control : Low temperatures (−20°C) reduce kinetic side reactions, as shown in analogous cyclopropane syntheses .
Q. What approaches resolve enantiomers of this compound, and how are their biological activities compared?
- Resolution Methods :
- Chiral Derivatization : Reaction with (S)-Mosher’s acid chloride to form diastereomeric esters, separable via HPLC .
- Enzymatic Kinetic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer .
- Biological Testing :
- Enantiomers are screened against target enzymes (e.g., kinases) using fluorescence polarization assays. IC values often differ by >10-fold due to stereospecific binding pockets .
Q. How can researchers address discrepancies in reported biological activities between structurally similar analogs?
- Analytical Workflow :
Structural Reanalysis : Verify stereochemistry via X-ray crystallography to rule out misassignment .
Assay Standardization : Compare activity under identical conditions (pH, temperature, buffer) .
Computational Modeling : Molecular docking (e.g., AutoDock Vina) identifies key interactions (e.g., H-bonding with pyrazole) that explain potency variations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
